molecular formula C₂₉H₃₉N₃O₁₀ B1140659 Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers) CAS No. 172300-93-5

Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers)

Cat. No. B1140659
CAS RN: 172300-93-5
M. Wt: 589.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers), abbreviated as DRBG, is a synthetic compound composed of two diastereomers. It is a metabolite of the drug ranolazine, which is used to treat angina and chronic chest pain. DRBG is a prodrug, meaning it is inactive until it is metabolized in the body, where it can produce pharmacological effects. It is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.

Scientific Research Applications

Treatment of Ischemic Heart Disease

Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . It was developed initially as a metabolic modulator and was also identified as an inhibitor of the cardiac late Na+ current . It blocks other ionic currents, including the hERG/Ikr K+ current . These actions have been involved in this drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias .

Treatment of Arrhythmias

Ranolazine’s ability to block various ionic currents, including the hERG/Ikr K+ current, has been linked to its antiarrhythmic effects . This makes it a potential treatment for both supraventricular and ventricular arrhythmias .

Drug Repositioning

Ranolazine’s multiple molecular actions make it a candidate for drug repositioning . Despite its initial development as a metabolic modulator, it has shown cardiovascular benefits in recent trials .

Treatment of Type 2 Diabetes Mellitus (T2DM)

Ranolazine has been shown to possess hypoglycemic properties in pre-clinical and clinical studies . It improved glucose responsiveness significantly in a T2DM model of Wistar rats .

Cognitive Function Improvement

Ranolazine improved learning and long-term memory in a T2DM model of Wistar rats . This supports the hypothesis of a protective effect of ranolazine against cognitive decline caused by T2DM .

Anti-Inflammatory Effects

Ranolazine ameliorated the pro-inflammatory profile of diabetic mice . This suggests it could have potential applications in conditions where inflammation plays a key role .

properties

IUPAC Name

(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNYEZQRRIKMQF-OWECDQGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71776937

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